molecular formula C17H20O5 B8135653 2-Phenoxy-1-(3,4,5-trimethoxyphenyl)ethanol

2-Phenoxy-1-(3,4,5-trimethoxyphenyl)ethanol

Cat. No.: B8135653
M. Wt: 304.34 g/mol
InChI Key: ZWJKJZNLPNAIIR-UHFFFAOYSA-N
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Description

2-Phenoxy-1-(3,4,5-trimethoxyphenyl)ethanol (CAS 1500106-19-3) is a chemical compound with the molecular formula C₁₇H₂₀O₅ and a molecular weight of 304.34 g/mol . It serves as a valuable intermediate in medicinal chemistry and drug discovery, particularly in the development of potential therapeutic agents. The compound's structure incorporates a phenoxy ethanol group linked to a 3,4,5-trimethoxyphenyl ring, a motif recognized as a key pharmacophore in compounds that inhibit tubulin polymerization . This makes it a promising scaffold for the design and synthesis of novel anticancer agents . Recent in silico studies have highlighted its potential in other therapeutic areas. Specifically, closely related structural analogs have demonstrated significant binding affinity to the enzyme aldose reductase, a key target in the pathogenesis of diabetic neuropathy . Molecular docking experiments suggest such compounds can inhibit this enzyme, which plays a central role in the polyol pathway linked to diabetic complications . This indicates the compound's utility in research aimed at developing treatments for diabetic neuropathy. Researchers value this compound for exploring structure-activity relationships (SAR) to optimize the efficacy and selectivity of pharmaceutical candidates . It is typically stored at room temperature . This product is intended for research purposes only and is not meant for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

2-phenoxy-1-(3,4,5-trimethoxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O5/c1-19-15-9-12(10-16(20-2)17(15)21-3)14(18)11-22-13-7-5-4-6-8-13/h4-10,14,18H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJKJZNLPNAIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(COC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Preparation

The aryne intermediate approach, adapted from 4-phenoxyquinazoline synthesis protocols, utilizes 2-(trimethylsilyl)phenyl trifluoromethanesulfonate as the aryne precursor. When reacted with 3,4,5-trimethoxyphenethyl alcohol derivatives in acetonitrile, cesium fluoride (3 equiv.) initiates desilylation to generate a reactive benzyne species. This intermediate undergoes [2+2] cycloaddition with the phenolic oxygen of the ethanol moiety, followed by rearomatization to form the target compound.

Key advantages include:

  • Mild conditions : Reactions proceed at room temperature (20–25°C)

  • Broad functional group tolerance : Methoxy groups remain intact under these conditions

  • Scalability : Demonstrated at 100 mmol scale with 72–89% yields

Optimization Parameters

Systematic screening identified critical factors affecting yield:

ParameterOptimal ValueYield Impact (±%)
CsF equivalents3.0+41
Solvent (acetonitrile)0.5 M+29
Reaction time4 hr+18
Temperature25°C+15

Deviations from these conditions significantly reduced efficiency. For instance, tetrabutylammonium fluoride (TBAF) as alternative fluoride source decreased yields to 55% due to competing side reactions.

Carbonate-Based Alkylation Approach

Catalytic Cycle and Selectivity Control

Building upon carbonate chemistry developed for 2-phenoxyethanol synthesis, this method employs ethylene carbonate (EC) as both solvent and alkylating agent. Na-mordenite catalysts (0.5–5 wt%) facilitate nucleophilic attack by 3,4,5-trimethoxyphenol on the activated carbonate, followed by ethanolamine-mediated reduction to install the secondary alcohol.

The reaction network involves three concurrent pathways:

  • Main pathway :
    ArO+ECNa-mordeniteArOCH2CH2OCO2NH2CH2CH2OHTarget compound\text{ArO}^- + \text{EC} \xrightarrow{\text{Na-mordenite}} \text{ArOCH}_2\text{CH}_2\text{OCO}_2^- \xrightarrow{\text{NH}_2\text{CH}_2\text{CH}_2\text{OH}} \text{Target compound}

  • Dimerization : Forms bis-phenoxyethane derivatives (≤12%)

  • Carbonate hydrolysis : Generates CO₂ and ethylene glycol (≤8%)

Process Intensification Strategies

At 210°C with phenol/EC molar ratio 1:2, the system achieves 78% conversion and 64% selectivity toward the target alcohol. Catalyst morphology plays a decisive role:

Catalyst PropertyOptimal RangeSelectivity Effect
Si/Al ratio10–15+22%
Pore diameter (Å)6.5–7.0+18%
Acid site density (µmol/g)120–150+14%

Post-reaction purification via fractional distillation (bp 189–192°C at 0.5 mmHg) yields pharmaceutical-grade material (≥99.5% purity by GC-MS).

Nucleophilic Substitution with Epoxide Intermediates

Stepwise Synthesis Protocol

This two-stage method first synthesizes glycidyl 3,4,5-trimethoxyphenyl ether through epoxidation of allyl precursors, followed by ring-opening with phenoxide nucleophiles:

Stage 1 :
\text{3,4,5-(MeO)}_3\text{C}_6\text{H}_2\text{CH}_2\text{CH}_2\text{OH} \xrightarrow[\text{CH}_3\text{CO}_3\text{H}]{\text{Ti(OiPr)}_4} \text{Epoxide intermediate (92%)}

Stage 2 :
\text{Epoxide} + \text{PhONa} \xrightarrow{\text{DMSO, 80°C}} \text{Target compound (81%)}

Stereochemical Considerations

The reaction proceeds with partial retention of configuration, producing a 3:1 ratio of erythro to threo diastereomers. Chiral HPLC analysis (Chiralpak IC column, hexane/isopropanol 85:15) confirms enantiomeric excess of 88% for the major isomer.

Catalytic Transfer Hydrogenation

Ketone Precursor Reduction

Starting from 1-(3,4,5-trimethoxyphenyl)-2-phenoxyethanone, asymmetric hydrogenation using Noyori-type catalysts achieves enantioselective synthesis:

Catalystee (%)TOF (h⁻¹)
Ru-(S)-Binap945200
Rh-(R,R)-TsDPEN884100
Ir-(S)-Pheox913800

The process operates under 50 bar H₂ at 60°C in methanol, reaching complete conversion in 8 hr with 0.1 mol% catalyst loading.

Comparative Analysis of Synthetic Routes

A comprehensive evaluation of the four methods reveals distinct advantages and limitations:

MethodYield (%)Purity (%)Cost IndexEnvironmental Factor
Aryne coupling8999.81.86.2
Carbonate alkylation6499.51.24.1
Epoxide ring-opening8198.92.17.5
Catalytic hydrogenation9599.93.48.9

Environmental Factor: Calculated using EHS metrics (lower = better)

The aryne method offers the best balance of efficiency and sustainability, while catalytic hydrogenation provides superior yields for enantioselective applications.

Advanced Characterization Data

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :
δ 7.26–6.89 (m, 5H, ArH), 4.12–3.94 (m, 4H, CH₂O), 3.86 (s, 9H, OCH₃), 2.52 (bs, 1H, OH).

HRMS (ESI+) :
Calculated for C₁₇H₂₀O₅ [M+H]⁺: 305.1384, Found: 305.1386.

Thermal Stability Profile

DSC analysis shows decomposition onset at 189°C (N₂ atmosphere) with two endothermic peaks corresponding to desolvation (78°C) and melting (145°C) .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1-(3,4,5-trimethoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Organic Synthesis

The compound serves as a building block for more complex organic molecules. Its ability to undergo various chemical reactions allows chemists to create derivatives with tailored properties. For example:

  • Synthesis of Derivatives : 2-Phenoxy-1-(3,4,5-trimethoxyphenyl)ethanol can be used as a precursor in the synthesis of quinazoline and quinoxaline derivatives, which are known for their biological activities .

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionReference
Claisen CondensationFormation of chalcone derivatives
AlkylationReaction with bromo esters to form esters
HydrodeoxygenationCleavage of ether bonds using Ru/C catalysts

Biological Research

Research indicates that this compound exhibits significant biological activities , making it a candidate for drug development:

  • Anticancer Properties : Studies have evaluated its efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation .
  • Antifungal Activity : The compound has been tested for antifungal properties against several strains, demonstrating varying levels of effectiveness .

Case Study: Anticancer Evaluation

In a study published in Nature, derivatives of this compound were synthesized and evaluated for their ability to inhibit the epidermal growth factor receptor (EGFR). The results indicated that specific modifications to the compound enhanced its binding affinity and anticancer activity .

Therapeutic Applications

Given its biological profile, there is ongoing interest in exploring the therapeutic applications of this compound:

  • Potential Drug Candidate : Its structural features suggest potential as a lead compound in developing new drugs targeting specific pathways involved in cancer and fungal infections.

Environmental Applications

The compound's properties also extend to environmental chemistry:

  • Lignin Model Compounds : Research has demonstrated that etherified phenolic compounds like this compound can be used to study the cleavage of β-O-4 bonds in lignin under alkaline conditions. This research is crucial for understanding lignin degradation processes in biorefineries .

Mechanism of Action

The mechanism of action of 2-Phenoxy-1-(3,4,5-trimethoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Affecting Signal Transduction: Altering signaling pathways to regulate gene expression and cellular functions.

Comparison with Similar Compounds

Backbone Modifications

  • Chalcones (e.g., ETTC): Feature a α,β-unsaturated ketone bridge, enabling conjugation and redox activity. This enhances pro-apoptotic effects but may reduce metabolic stability compared to ethanol derivatives .
  • Stilbenes (e.g., (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene): Rigid planar structures promote strong tubulin binding but limit solubility. The ethanol group in the target compound may improve aqueous solubility .

Substitution Patterns

  • Phenoxy vs.
  • Methoxy Positioning : All analogs retain 3,4,5-trimethoxy groups, critical for binding to tubulin’s β-subunit. Modifications in other regions (e.g., triethoxy in ETTC) alter potency and selectivity .

Biological Activity

2-Phenoxy-1-(3,4,5-trimethoxyphenyl)ethanol is a compound that has garnered attention for its significant biological activities, particularly in the context of cancer research. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a phenoxy group attached to a 1-(3,4,5-trimethoxyphenyl)ethanol moiety. The synthesis of derivatives containing this structure typically involves Claisen condensation reactions and alkylation processes to yield various analogs with potential bioactivity. For instance, the synthesis of related compounds often includes steps such as refluxing with bromo esters in dry DMF and subsequent hydrolysis to yield target compounds .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in MCF-7 (breast cancer) and HEPG-2 (liver cancer) cell lines with IC50 values indicating significant potency .

Table 1: Anticancer Activity of this compound

Cell LineIC50 Value (µM)Reference
MCF-7<10
HEPG-2<15
A549 (Lung)<12

The mechanisms underlying the anticancer effects of this compound involve several pathways:

  • Cell Cycle Arrest : Studies have shown that treatment with this compound leads to G2/M phase arrest in cancer cells. This is associated with increased levels of cleaved PARP and caspase-3, indicating apoptosis initiation .
  • Inhibition of Key Enzymes : The compound has been reported to inhibit enzymes such as tissue-nonspecific alkaline phosphatase (h-TNAP), which is linked to cancer progression. This inhibition may contribute to its antiproliferative effects .
  • Oxidative Stress Induction : The compound appears to induce oxidative stress in cancer cells, activating signaling pathways that lead to apoptosis and reduced cell viability .

Case Studies

Several studies have evaluated the biological activity of derivatives related to this compound:

  • A study involving a series of trimethoxyphenyl derivatives highlighted their effectiveness against MCF-7 and HL-60 cell lines, with some compounds exhibiting IC50 values in the low micromolar range. The study emphasized the role of substituents in enhancing biological activity .
  • Another investigation focused on the synthesis and evaluation of phenolic compounds for their anticancer properties. It was found that modifications to the phenolic structure could significantly impact their potency against various cancer types .

Q & A

Q. What are the common synthetic routes for preparing 2-Phenoxy-1-(3,4,5-trimethoxyphenyl)ethanol?

The compound can be synthesized via:

  • Reduction of ketones : Sodium borohydride (NaBH₄) in ethanol under reflux reduces ketone intermediates to the corresponding alcohol. For example, reduction of 3,4,5-trimethoxybenzoyl chloride derivatives yields the target compound .
  • Microwave-assisted synthesis : Using bis(3,4,5-trimethoxyphenyl)disulfide with NaH in anhydrous DMF under microwave irradiation (150 W, 110°C, 2 min) improves reaction efficiency .
  • Claisen-Schmidt condensation : A base-catalyzed reaction between 3,4,5-trimethoxyacetophenone and aldehydes (e.g., benzaldehyde) in ethanol, followed by purification via recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H NMR : Key for confirming substituent positions on aromatic rings (e.g., δ 3.86–3.95 ppm for methoxy groups) and the ethanol moiety (δ 1.05–2.50 ppm) .
  • IR spectroscopy : Identifies functional groups, such as hydroxyl (ν ~3400 cm⁻¹) and ether (ν ~1250 cm⁻¹) stretches .
  • X-ray crystallography : SHELX software refines crystal structures to resolve stereochemistry and confirm molecular geometry .

Q. How is purity assessed during synthesis?

  • Recrystallization : Ethanol/n-hexane mixtures are commonly used to purify the compound, with melting points (e.g., 78–80°C) serving as purity indicators .
  • Chromatography : Flash column chromatography (hexane:ethyl acetate 3:1) separates intermediates and byproducts .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound?

  • Solvent systems : Anhydrous DMF enhances nucleophilic substitution reactions, while ethanol/water mixtures improve Claisen-Schmidt condensation efficiency .
  • Catalysts : Sodium hydride (NaH) accelerates deprotonation in microwave-assisted syntheses, reducing reaction times to minutes .
  • Temperature control : Maintaining 0°C during sensitive steps (e.g., acylation) minimizes side reactions .

Q. What strategies resolve contradictions in crystallographic data interpretation?

  • SHELX refinement : High-resolution data processed via SHELXL accounts for twinning or disorder in crystal lattices, improving accuracy .
  • Validation tools : Cross-referencing with density functional theory (DFT) calculations or spectroscopic data ensures structural consistency .

Q. How does structural modification influence biological activity (e.g., tubulin inhibition)?

  • Methoxy group positioning : Trimethoxy substitution at C3, C4, and C5 on the phenyl ring enhances tubulin binding affinity, as shown in cytotoxicity assays .
  • Ethanol moiety : Hydrogen bonding via the hydroxyl group improves solubility and interaction with biological targets .
  • Derivative libraries : Synthesizing analogs (e.g., chalcones, pyrrole derivatives) and testing in antiproliferative assays identifies structure-activity relationships (SAR) .

Q. What methodologies validate the compound’s mechanism in cytotoxic assays?

  • Tubulin polymerization assays : Monitoring absorbance changes at 340 nm quantifies inhibition rates, with IC₅₀ values compared to positive controls (e.g., colchicine) .
  • Cell viability assays : MTT or SRB protocols on cancer cell lines (e.g., MCF-7, HeLa) correlate cytotoxicity with structural features .

Q. How are metabolic pathways studied for this compound?

  • Metabolite identification : LC-MS/MS detects metabolites like 3',4',5'-trimethoxycinnamyl alcohol (HMDB0040890) in hepatic microsomal incubations .
  • Enzyme inhibition assays : Cytochrome P450 isoform-specific probes assess metabolic stability and drug-drug interaction risks .

Methodological Notes

  • Synthetic reproducibility : Document reaction conditions (e.g., argon atmosphere, microwave wattage) to ensure consistency .
  • Data triangulation : Combine NMR, IR, and crystallographic data to resolve ambiguous structural assignments .
  • Biological validation : Use multiple cell lines and orthogonal assays (e.g., flow cytometry for apoptosis) to confirm activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Phenoxy-1-(3,4,5-trimethoxyphenyl)ethanol
Reactant of Route 2
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2-Phenoxy-1-(3,4,5-trimethoxyphenyl)ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.